Josiphos SL-J009-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

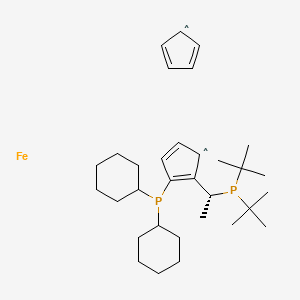

Josiphos SL-J009-2 is a palladacycle complex that belongs to the Josiphos family of ligands. These ligands are known for their high efficiency in catalysis, particularly in cross-coupling reactions. This compound is widely used in organic synthesis due to its ability to facilitate various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Josiphos SL-J009-2 is synthesized through a series of reactions involving the formation of a palladium complex with a Josiphos ligand. The synthesis typically involves the reaction of a palladium precursor with the Josiphos ligand under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane, and the reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The industrial production also emphasizes safety and environmental considerations, ensuring that the process is both efficient and sustainable .

Chemical Reactions Analysis

Types of Reactions

Josiphos SL-J009-2 undergoes various types of reactions, including:

Cross-Coupling Reactions: These include Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling.

Buchwald-Hartwig Amination: This reaction involves the formation of carbon-nitrogen bonds.

Hydrogenation: This compound can also facilitate hydrogenation reactions.

Common Reagents and Conditions

The common reagents used in reactions with this compound include:

Aryl Halides: Used in cross-coupling reactions.

Amines: Used in Buchwald-Hartwig amination.

Hydrogen Gas: Used in hydrogenation reactions.

The reaction conditions typically involve the use of solvents such as toluene, ethanol, or dimethylformamide, and the reactions are often carried out at elevated temperatures and pressures .

Major Products Formed

The major products formed from reactions involving this compound include:

Biaryl Compounds: Formed in Suzuki-Miyaura coupling.

Amines: Formed in Buchwald-Hartwig amination.

Hydrogenated Compounds: Formed in hydrogenation reactions.

Scientific Research Applications

Josiphos SL-J009-2 has a wide range of scientific research applications, including:

Chemistry: Used as a catalyst in various organic synthesis reactions.

Biology: Employed in the synthesis of biologically active compounds.

Medicine: Used in the development of pharmaceutical intermediates.

Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of Josiphos SL-J009-2 involves the coordination of the Josiphos ligand to the palladium center, which facilitates the activation of substrates and the formation of new chemical bonds. The molecular targets include aryl halides, amines, and hydrogen gas, and the pathways involved include oxidative addition, transmetalation, and reductive elimination .

Comparison with Similar Compounds

Similar Compounds

Josiphos SL-J009-1: Another palladacycle complex with similar catalytic properties.

JackiePhos: A phosphine ligand used in similar cross-coupling reactions.

RockPhos: Another ligand used in palladium-catalyzed reactions.

Uniqueness

Josiphos SL-J009-2 is unique due to its high efficiency and selectivity in catalysis. It offers better performance in certain reactions compared to similar compounds, making it a preferred choice in many synthetic applications .

Biological Activity

Josiphos SL-J009-2 is a specialized chiral phosphine ligand that plays a significant role in asymmetric synthesis and catalysis. This article delves into its biological activity, applications, and the underlying mechanisms that contribute to its effectiveness in various chemical reactions.

Chemical Structure and Properties

This compound has the molecular formula C32H52FeP2 and features a dicyclohexylphosphino group attached to a ferrocenyl backbone. Its unique structure enhances its solubility and reactivity compared to other ligands in the Josiphos family. The compound is typically characterized by:

- Appearance: Orange powder

- Solubility: Slightly soluble in chloroform, very slightly in methanol

- Melting Point: Ranges from 118 to 120 °C

The biological activity of this compound is primarily linked to its role as a ligand in metal-catalyzed reactions, particularly those involving palladium. The ligand stabilizes the metal center, enhancing the selectivity and efficiency of catalytic processes.

Key Mechanisms:

- Coordination with Metal Centers: this compound forms stable complexes with transition metals, which are crucial for catalyzing reactions such as cross-coupling.

- Asymmetric Catalysis: The chiral nature of the ligand allows for the selective formation of enantiomers, which is vital for producing biologically active compounds.

Applications in Biological Synthesis

While this compound is not primarily recognized for direct biological activity, it facilitates the synthesis of numerous biologically relevant compounds through asymmetric catalysis. Some notable applications include:

- Pharmaceutical Synthesis: Used in the development of chiral drugs, enhancing their efficacy and safety profiles.

- Synthesis of Complex Organic Molecules: Effective in producing compounds with specific stereochemistry, which is essential for biological activity.

Comparative Analysis with Similar Compounds

To highlight the advantages of this compound, a comparison with other phosphine ligands is presented:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| This compound | Dicyclohexylphosphino derivative | Enhanced solubility and reactivity |

| BrettPhos | Bulky phosphine ligand | Excellent performance in various coupling types |

| PPh₃ (Triphenylphosphine) | Classic phosphine ligand | Widely used but less selective than Josiphos |

| BINAP | Bidentate phosphine ligand | Known for high enantioselectivity |

Case Studies and Research Findings

Several studies have explored the effectiveness of this compound in various catalytic reactions:

- Asymmetric Hydrogenation:

- Cross-Coupling Reactions:

- Synthesis of Chiral Drugs:

Properties

Molecular Formula |

C32H52FeP2 |

|---|---|

Molecular Weight |

554.5 g/mol |

InChI |

InChI=1S/C27H47P2.C5H5.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h14,19-23H,8-13,15-18H2,1-7H3;1-5H;/t21-;;/m1../s1 |

InChI Key |

FFFWTQLOUUWUJJ-GHVWMZMZSA-N |

Isomeric SMILES |

C[C@H](C1=C(C=C[CH]1)P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.C1=C[CH]C=C1.[Fe] |

Canonical SMILES |

CC(C1=C(C=C[CH]1)P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.C1=C[CH]C=C1.[Fe] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.